Calcium Hydroxide
Description
Structure
2D Structure
Properties
CAS No. |
7719-01-9 |
|---|---|
Molecular Formula |
CaH2O2 Ca(OH)2 |
Molecular Weight |
74.09 g/mol |
IUPAC Name |
calcium dihydroxide |
InChI |
InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |
InChI Key |
AXCZMVOFGPJBDE-UHFFFAOYSA-L |
impurities |
Calcium carbonate, magnesium salts, iron. |
Canonical SMILES |
[OH-].[OH-].[Ca+2] |
boiling_point |
Decomposes (NIOSH, 2024) Decomposes decomposes |
Color/Form |
Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |
density |
2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |
flash_point |
/Calcium Hydroxide is/ non flammable |
melting_point |
1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |
physical_description |
Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Other Solid; Water or Solvent Wet Solid, Liquid; Liquid; Water or Solvent Wet Solid, Other Solid; Water or Solvent Wet Solid; Dry Powder; Pellets or Large Crystals; NKRA White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |
solubility |
0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origin of Product |
United States |
Advanced Synthesis and Preparation Methodologies for Calcium Hydroxide
Novel Chemical Precipitation Techniques
Chemical precipitation remains a cornerstone of calcium hydroxide (B78521) synthesis, but recent innovations have enabled greater control over the final product's characteristics. These novel techniques are pivotal in tailoring calcium hydroxide for specialized applications.
Controlled Morphology Precipitation
The morphology of this compound crystals significantly influences their physical and chemical properties. Controlled morphology precipitation aims to direct the crystal growth process to produce particles with specific shapes and sizes. This is achieved by carefully manipulating reaction parameters such as temperature, pH, reactant concentration, and the use of additives. For instance, the wet dissolution process of lime is an effective method where parameters like lime particle size, reaction temperature, and time have a considerable impact on the product's particle size.
Research has shown that additives can play a crucial role in directing crystal morphology. For example, tannic acid, a plant-derived polyphenol, has been used to control both the morphology and crystalline phase of this compound nanoparticles. By increasing the dosage of tannic acid, the crystallinity of the particles can be reduced, transitioning from well-crystallized to amorphous phases. This is attributed to the complexation reaction between tannic acid and calcium ions (Ca²⁺), which affects the nucleation and growth of the this compound crystals, leading to the successful synthesis of nanoparticles around 50 nm in size. nih.gov
Table 1: Influence of Additives on this compound Morphology
| Additive | Precursors | Resulting Morphology/Size | Reference |
| Tannic Acid | Ca²⁺ and OH⁻ | Spherical nanoparticles (~50 nm) | nih.gov |
| Polyethylene Glycol (PEG) | Calcium Sucrate | Hollow spheres (1.5-2 µm) of vaterite (a polymorph of calcium carbonate derived from Ca(OH)₂) | tandfonline.com |
Surfactant-Assisted Synthesis
Surfactants are employed in the synthesis of this compound to control particle size and prevent agglomeration, leading to the formation of stable nanoparticle dispersions. The surfactant molecules adsorb onto the surface of the newly formed particles, providing a protective layer that hinders further growth and aggregation.
One approach involves the use of zwitterionic surfactants, such as BS-12, to modify nano calcium oxide sorbents derived from natural sources like Ctenocardia fornicata shells. This method focuses on enhancing the physicochemical properties of the resulting nanoparticles for specific applications like CO₂ capture.
In another method, a continuous layer of this compound can be grown at a concrete surface by using specific surfactants as demolding agents. This process closes the porosity of the concrete, reduces water uptake, and imparts super-hydrophilic properties to the surface. researchgate.net The choice of surfactant and its concentration are critical parameters that dictate the final particle size and stability of the dispersion. For example, the synthesis of calcium aluminum layered double hydroxides has been achieved in reverse micelles derived from dodecylsulfate, where the size of the resulting nanosheets can be controlled by the water-to-surfactant ratio. researchgate.net
Green Synthesis Routes from Waste Biomass and Sludge
In a push towards more sustainable and environmentally friendly processes, researchers are exploring the use of waste biomass and industrial sludge as raw materials for this compound synthesis. These green synthesis routes not only provide a value-added application for waste materials but also reduce the reliance on traditional limestone quarrying.
Paper mill sludge (PMS), a calcium-rich industrial byproduct, has been successfully utilized to extract this compound. tandfonline.comlmaleidykla.lt The process typically involves a chemical precipitation method where the sludge is treated with hydrochloric acid (HCl) and sodium hydroxide (NaOH) in an aqueous medium at room temperature. tandfonline.comlmaleidykla.lt This facile and inexpensive method yields this compound as the major product, although some calcium carbonate may also be formed due to atmospheric carbonation. tandfonline.com The particle size of the synthesized product from PMS has been estimated to be in the range of 450-500 nm. tandfonline.com
Other waste materials like oyster shells and chicken eggshells are also being investigated as sustainable sources of calcium. researchgate.net These materials, which are rich in calcium carbonate, can be calcined to produce calcium oxide, which is then hydrated to form this compound. These green synthesis approaches offer an economical and industrially viable pathway for the effective utilization of calcium-containing waste.
Table 2: Green Synthesis of this compound from Waste Sources
| Waste Source | Synthesis Method | Key Reagents | Resulting Product | Reference |
| Paper Mill Sludge | Chemical Precipitation | HCl, NaOH | This compound (major), Calcium Carbonate | tandfonline.comlmaleidykla.lt |
| Oyster Shells | Calcination followed by hydration | - | This compound nano-plates | researchgate.net |
| Chicken Eggshells | Thermal Annealing | - | Calcium Oxide Nanoparticles (precursor to Ca(OH)₂) | mdpi.com |
Nanostructured this compound Synthesis
The synthesis of nanostructured this compound, often referred to as nanolime, has garnered significant attention due to the unique properties exhibited by materials at the nanoscale. These properties, including high surface area and reactivity, make nanolime highly desirable for applications in conservation science, catalysis, and advanced materials.
Sol-Gel Methodologies for Nanolime Production
The sol-gel method is a versatile bottom-up approach for synthesizing nanoparticles with controlled size and high purity. researchgate.netsemanticscholar.orgkashanu.ac.ir This process involves the transformation of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound synthesis, this typically involves the hydrolysis and condensation of calcium-containing precursors.
A common route utilizes calcium alkoxides or other calcium salts as precursors. For example, calcium oxide nanoparticles, which can be readily converted to this compound via hydration, have been synthesized from waste eggshells using a sol-gel method. semanticscholar.orgkashanu.ac.ir In this process, the eggshells are dissolved in hydrochloric acid to form a calcium chloride solution (the "sol"). The addition of sodium hydroxide then leads to the formation of a this compound gel. semanticscholar.orgkashanu.ac.ir Subsequent drying and calcination of the gel yield calcium oxide nanoparticles. semanticscholar.orgkashanu.ac.ir The particle size of the resulting nanoparticles can be in the range of 50-198 nm. semanticscholar.org
The sol-gel citrate method is another variation where citric acid is used as a complexing agent to control the nucleation and growth of the nanoparticles, leading to the formation of pure calcium carbonate as an intermediate, which is then calcined to produce calcium oxide nanoparticles of around 100 nm. lmaleidykla.lt
Microemulsion and Sonochemical Routes to Nanoparticles
Microemulsion techniques offer a confined environment for the synthesis of nanoparticles with a narrow size distribution. A water-in-oil (w/o) microemulsion consists of nano-sized water droplets dispersed in a continuous oil phase, stabilized by surfactant molecules. The aqueous cores of these reverse micelles act as nanoreactors for the precipitation of this compound. By controlling the water-to-surfactant molar ratio, the size of the water droplets, and consequently the size of the resulting nanoparticles, can be precisely controlled. This method has been used to synthesize this compound nanoparticles with sizes ranging from 2 to 10 nm. researchgate.net
Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. These extreme conditions facilitate the rapid synthesis of nanoparticles. This compound nanostructures have been synthesized via a sonochemical reaction between calcium acetate and sodium hydroxide or tetramethylammonium hydroxide. tandfonline.comtandfonline.com The reaction parameters, such as the concentration of calcium ions, aging time, and the power of the ultrasonic device, have a significant influence on the size and morphology of the final product. tandfonline.comtandfonline.com This method allows for the production of spherical and uniform this compound nanocrystallites. tandfonline.com
Table 3: Comparison of Nanostructured this compound Synthesis Methods
| Synthesis Method | Precursors | Typical Particle Size | Key Advantages |
| Sol-Gel | Calcium Chloride, Sodium Hydroxide | 50-198 nm | Simple, low temperature, can use waste precursors semanticscholar.orgkashanu.ac.ir |
| Microemulsion | Calcium Chloride, Sodium Hydroxide | 2-10 nm | Precise size control, narrow size distribution researchgate.net |
| Sonochemical | Calcium Acetate, Sodium Hydroxide | 20-100 nm | Rapid synthesis, uniform particles tandfonline.com |
Template-Mediated Synthesis of Monodispersed Particles
Conventional methods for producing this compound, Ca(OH)2, often result in particles with a wide size distribution and irregular polygonal shapes. nih.gov To overcome these limitations, template-mediated synthesis has been developed as a novel approach to generate uniform, monodispersed Ca(OH)2 particles. rsc.org This technique utilizes a template to control the shape and size of the final product. nih.gov
A notable example involves a two-step ion exchange reaction using sodium alginate as a precursor. nih.gov In this process, monodisperse emulsions of sodium alginate are first created. These are then subjected to an initial ion exchange with calcium ions (Ca²⁺) to form spherical calcium alginate particles. These calcium alginate particles serve as intermediate templates, dictating the spherical shape and uniform size of the end product. rsc.orgnih.gov The second step involves an ion exchange with hydroxide ions (OH⁻), which transforms the calcium alginate templates into the final this compound composite particles. nih.gov
The resulting particles exhibit a spherical shape and a monodisperse size distribution, with a relative standard deviation of less than 8%. nih.gov The use of the calcium alginate particle template is crucial for ensuring the generation of spherical Ca(OH)2 composite particles. rsc.org This method provides a facile route to producing size-tunable, spherical this compound particles suitable for various advanced applications. rsc.orgnih.gov
Table 1: Template-Mediated Synthesis of Ca(OH)2
| Parameter | Description | Source |
|---|---|---|
| Precursor | Sodium Alginate | nih.gov |
| Template | Calcium Alginate Particles | rsc.orgnih.gov |
| Reaction Type | Two-Step Ion Exchange | nih.gov |
| Key Steps | 1. Formation of Ca-alginate template via ion exchange with Ca²⁺. 2. Formation of Ca(OH)₂ via ion exchange with OH⁻. | nih.govrsc.org |
| Particle Shape | Spherical | rsc.org |
| Size Distribution | Monodisperse (RSD < 8%) | nih.gov |
Hydro-Alcoholic and Aqueous Suspension Synthesis
This compound nanoparticles can be synthesized directly within liquid suspensions, either aqueous or hydro-alcoholic, through chemical precipitation. scirp.org These methods are valued for producing stable suspensions of nanosized particles for applications such as the conservation of cultural heritage. scirp.org
Aqueous Suspension Synthesis: A common method involves the reaction of an aqueous solution of a calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate dihydrate, with an alkaline solution like sodium hydroxide (NaOH) at elevated temperatures (e.g., 90°C). scirp.orgresearchgate.net The slow, drop-by-drop addition of the alkaline solution to the calcium salt solution, combined with high temperature and supersaturation, favors the nucleation of nanosized this compound particles over their growth. scirp.orgscirp.org The resulting white precipitate is then washed to remove by-products like sodium chloride. scirp.org This process yields crystalline, hexagonally plated nanoparticles with dimensions ranging from 30 nm to 300 nm. scirp.org
Hydro-Alcoholic Suspension Synthesis: This method is an enhancement of the aqueous route, where water is partially replaced with an alcoholic medium, such as 2-propanol, after the initial precipitation. scirp.orghilarispublisher.com The addition of alcohol improves particle dis-agglomeration and the stability of the suspension. scirp.org Research has shown that pure and crystalline Ca(OH)₂ particles are produced and remain stable in the hydro-alcoholic suspension. scirp.orgresearchgate.net The particles synthesized in this medium are also hexagonally shaped, with sizes ranging from 40 nm to 300 nm. researchgate.net The use of alcohol as a dispersion medium can influence the carbonation rate and the resulting polymorphs of calcium carbonate formed when the nanolime is applied. researchgate.net
In some variations of both aqueous and hydro-alcoholic synthesis, a surfactant (e.g., Triton X-100) is added to the initial reactants to further control particle characteristics. scirp.orgscirp.org
Table 2: Comparison of Suspension Synthesis Methods
| Feature | Aqueous Suspension | Hydro-Alcoholic Suspension |
|---|---|---|
| Primary Reactants | Calcium Chloride (CaCl₂) or Calcium Nitrate; Sodium Hydroxide (NaOH) | Calcium Chloride (CaCl₂); Sodium Hydroxide (NaOH) |
| Solvent | Water | Water and Alcohol (e.g., 2-propanol) |
| Key Advantage | Direct synthesis of nanoparticle suspension | Improved particle dis-agglomeration and suspension stability |
| Particle Morphology | Crystalline, hexagonally plated | Crystalline, hexagonally plated |
| Typical Particle Size | 30 nm - 300 nm | 40 nm - 300 nm |
Vapor Phase Hydration of Calcium Oxide for Controlled this compound Formation
Vapor phase hydration is a distinct solid-state process for converting calcium oxide (CaO) into this compound (Ca(OH)₂). This method is particularly relevant in applications such as the reactivation of spent lime-based sorbents used for CO₂ capture. nih.govacs.org The mechanism of this hydration process differs significantly from hydration in a liquid phase.
The vapor phase hydration of CaO is a pseudomorphic, topotactic process, meaning the product (Ca(OH)₂) maintains the external shape of the parent CaO crystal and there is a defined crystallographic orientation relationship between the two phases. nih.govacs.org The transformation progresses through an intermediate disordered phase before the final formation of oriented Ca(OH)₂ nanocrystals. nih.govresearchgate.net This strong structural control implies that the microstructural features of the initial CaO significantly predetermine the final structural and physicochemical properties of the resulting hydroxide. nih.govacs.org
A key challenge in this process is the difference in molar volume between the reactant and the product; Ca(OH)₂ has a higher molar volume than CaO. nih.govacs.org This volume expansion can lead to two different outcomes:
Impervious Shell Formation: A layer of Ca(OH)₂ can form around the unreacted CaO core, creating an impervious shell that limits the efficiency of the hydration process by preventing further water vapor penetration. nih.govacs.org
Pervasive Cracking: In compact, sintered CaO structures, the volume expansion cannot be accommodated within the limited pore space. This generates stress, leading to extensive cracking. nih.govacs.org While this cracking can favor more complete hydration of the CaO particle, it can also lead to detrimental attrition or breakdown of the material. nih.govacs.org
Measurements have shown that the hydration of a CaO compact by water vapor can lead to a linear expansion of about 60% upon stoichiometric conversion to Ca(OH)₂. canada.ca
Multi-Stage Synthesis Pathways for Engineered Particle Attributes
To achieve specific, engineered attributes in this compound particles, such as controlled size, morphology, or core-shell structures, multi-stage synthesis pathways are employed. These methods break the synthesis down into several distinct steps, allowing for greater control over the final product.
Sol-Gel Method from Limestone: One multi-stage approach is the sol-gel synthesis of Ca(OH)₂ from natural limestone (calcium carbonate, CaCO₃). usm.my This process involves several sequential stages:
Dissolution and Salt Formation: The limestone is first dissolved in hydrochloric acid (HCl) to form a calcium chloride (CaCl₂) solution, which is then treated to obtain anhydrous CaCl₂ salt crystals. usm.my
Alkoxide Formation: The CaCl₂ is reacted with sodium ethoxide (Na(C₂H₅O)) in an ethanol (B145695) medium to form calcium ethoxide, Ca(C₂H₅O)₂. usm.my
Hydrolysis: The calcium ethoxide solution is then hydrolyzed with distilled water, leading to the precipitation of Ca(OH)₂ particles. usm.my
This method allows for the production of particles with specific characteristics; for instance, particles with a peak size of 667.7 nm and mixed rod and cornflower morphologies have been reported. usm.my
Controlled Carbonation for Core-Shell Particles: Another advanced multi-stage synthesis is designed to create core-shell particles, consisting of a Ca(OH)₂ core and a protective calcium carbonate (CaCO₃) shell. scholaris.ca This is achieved through controlled carbonation using dry ice. One such method involves flashing liquid CO₂ containing suspended Ca(OH)₂ particles. scholaris.ca The rapid formation of dry ice on the surface of the Ca(OH)₂ particles leads to a solid-solid reaction that forms a thin, protective CaCO₃ shell. scholaris.ca This process prevents particle aggregation and engineers a core-shell structure with a carbonate shell thickness between 3.4 and 15.1 nm on a 20 to 170 nm Ca(OH)₂ core. scholaris.ca
Two-Step Ion Exchange: The template-mediated synthesis described previously can also be considered a multi-stage pathway. researchgate.net It involves the distinct steps of template formation (Na-alginate to Ca-alginate) followed by conversion to the final product (Ca-alginate to Ca(OH)₂), providing control over particle shape and size distribution. nih.govresearchgate.net
Table 3: Multi-Stage Synthesis Pathways for Ca(OH)₂
| Pathway | Stage 1 | Stage 2 | Stage 3 | Engineered Attribute |
|---|---|---|---|---|
| Sol-Gel | Dissolution of CaCO₃ in HCl to form CaCl₂. | Reaction of CaCl₂ with sodium ethoxide to form calcium ethoxide. | Hydrolysis of calcium ethoxide to precipitate Ca(OH)₂. | Controlled particle size and morphology. usm.my |
| Controlled Carbonation | Suspension of Ca(OH)₂ particles. | Flashing with liquid CO₂ to form a dry ice layer on particles. | Solid-solid reaction to form a CaCO₃ shell. | Core-shell structure (Ca(OH)₂-CaCO₃). scholaris.ca |
| Two-Step Ion Exchange | Formation of Ca-alginate template from Na-alginate. | Ion exchange with OH⁻ to form Ca(OH)₂ composite. | - | Monodisperse, spherical particles. nih.gov |
Structural and Morphological Characterization of Calcium Hydroxide Materials
Spectroscopic Analysis of Molecular Structure and Bonding
Spectroscopic methods provide detailed insights into the molecular vibrations and bonding within calcium hydroxide (B78521), enabling the identification of characteristic functional groups and the detection of impurities.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing the vibrational modes of molecules. In the analysis of calcium hydroxide, FTIR is primarily used to identify the hydroxyl (OH) groups and to detect the presence of carbonate impurities.
The FTIR spectrum of this compound is distinguished by a sharp and intense absorption band typically observed around 3640-3642 cm⁻¹. researchgate.netresearchgate.netnih.gov This distinct peak is attributed to the stretching vibration of the O-H bond within the hydroxide ion. researchgate.netresearchgate.net The sharpness of this band is indicative of a well-defined crystalline structure with minimal hydrogen bonding interactions between the hydroxide layers.
The presence of carbonate impurities, which can form due to the reaction of this compound with atmospheric carbon dioxide, can also be detected using FTIR. utexas.eduresearchgate.net Calcium carbonate (CaCO₃) exhibits characteristic absorption bands that are absent in the spectrum of pure this compound. utexas.edu Specifically, the presence of peaks around 1400-1500 cm⁻¹ and 875 cm⁻¹ can signify carbonate contamination. researchgate.netresearchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound and Common Impurities
| Wavenumber (cm⁻¹) | Assignment | Compound |
| 3640 - 3642 | O-H stretching vibration | This compound |
| 1400 - 1500 | C-O stretching vibration (ν₃) | Calcium Carbonate |
| 866 - 875 | C-O out-of-plane bending (ν₂) | Calcium Carbonate |
Raman spectroscopy, another vibrational spectroscopic technique, provides complementary information to FTIR and is particularly useful for phase identification and the characterization of crystallinity in this compound materials.
The Raman spectrum of crystalline this compound is characterized by a prominent peak typically located around 3619 cm⁻¹, which corresponds to the symmetric stretching mode of the hydroxyl group. nipponsteel.com Another key Raman band for Ca(OH)₂ appears at approximately 362 cm⁻¹. researchgate.net The position and width of these Raman bands can provide insights into the crystalline quality of the material. Broader peaks may suggest a lower degree of crystallinity or the presence of defects in the crystal lattice. researchgate.net
Raman spectroscopy is also effective in distinguishing this compound from other calcium compounds that may be present, such as calcium oxide (CaO) and calcium carbonate (CaCO₃). researchgate.net While pure CaO is considered to have no first-order Raman active modes, calcium carbonate exhibits a very strong and sharp peak at approximately 1086 cm⁻¹, corresponding to the symmetric stretching of the carbonate ion, which is absent in the spectrum of pure this compound. researchgate.netias.ac.in
Table 2: Key Raman Peaks for Phase Identification
| Wavenumber (cm⁻¹) | Assignment | Compound |
| ~3619 | O-H symmetric stretching | This compound |
| ~362 | Lattice vibration | This compound |
| ~1086 | C-O symmetric stretching (ν₁) | Calcium Carbonate |
Diffraction Techniques for Crystalline Structure Elucidation
Diffraction techniques are indispensable for determining the crystal structure, phase composition, and crystallinity of this compound.
For this compound, which crystallizes in the hexagonal system with the space group P-3m1, the XRD pattern exhibits a series of characteristic diffraction peaks at specific 2θ angles. scirp.orgresearchgate.net The most intense peak for Ca(OH)₂ is typically observed around 34.1° 2θ, corresponding to the (101) crystal plane. researchgate.netresearchgate.net Other significant peaks are commonly found at approximately 18°, 28.7°, 47.1°, and 50.8° 2θ. The presence and sharpness of these peaks confirm the crystalline nature of the this compound. researchgate.netresearchgate.net The presence of other phases, such as calcium carbonate (calcite or aragonite), can be identified by their unique diffraction peaks, with the main calcite peak appearing at about 29.4° 2θ. researchgate.net
The degree of crystallinity can be qualitatively assessed from the XRD pattern by observing the sharpness and intensity of the diffraction peaks. lambdatechs.com Well-defined, sharp peaks are indicative of a highly crystalline material, while broad, diffuse peaks suggest a more amorphous or poorly crystalline nature.
The Rietveld method is a powerful analytical technique that uses a least-squares approach to refine a theoretical line profile until it matches the measured XRD profile. wikipedia.org This method allows for the quantitative phase analysis of multiphase mixtures and the refinement of crystallographic structural parameters. crystalimpact.comresearchgate.net
In the context of this compound characterization, Rietveld analysis of XRD data can provide precise information on:
Quantitative Phase Composition: The weight percentage of this compound and any crystalline impurities (like calcium carbonate) can be accurately determined. researchgate.netresearchgate.net
Structural Parameters: Lattice parameters (a and c for the hexagonal structure), atomic coordinates, and bond lengths and angles can be refined, offering a detailed picture of the crystal structure. scirp.org
Microstructural Information: The analysis can also yield information about crystallite size and lattice strain. researchgate.net
This detailed quantitative information is crucial for understanding how synthesis conditions and subsequent treatments affect the final properties of the this compound material.
Table 3: Typical XRD Peaks for this compound (Portlandite)
| 2θ Angle (°) (Cu Kα) | (hkl) Plane |
| ~18.1 | (001) |
| ~28.7 | (100) |
| ~34.1 | (101) |
| ~47.1 | (102) |
| ~50.8 | (110) |
Microscopic and Imaging Techniques for Morphological Assessment
Microscopic techniques are essential for visualizing the morphology, size, and shape of this compound particles. This information is critical as the particle morphology can significantly influence the material's reactivity and performance in various applications.
Common microscopic techniques employed for the morphological assessment of this compound include:
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the particles. researchgate.net It is widely used to observe the general shape, size distribution, and agglomeration state of this compound crystals. researchgate.netmdpi.com SEM images have revealed that this compound can exist in various morphologies, including hexagonal plates and rod-like crystals. scirp.orgresearchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and allows for the observation of the internal structure and morphology of individual nanoparticles. scirp.org TEM studies have been instrumental in characterizing the shape and size of nano-sized this compound particles, often revealing well-defined, regularly shaped hexagonal platelets with dimensions that can range from tens to hundreds of nanometers. scirp.orgscirp.org
Flow Particle Image Analysis (FPIA): This technique provides quantitative data on particle size and shape distributions. nih.gov FPIA can measure parameters such as particle length, width, perimeter, and aspect ratio for a large number of particles, offering statistically robust morphological characterization. nih.gov Studies using FPIA have shown that as the particle length of this compound decreases, the particles tend to become rounder in shape. nih.gov
Polarizing Microscope: This technique is useful for studying the morphology of crystalline this compound in materials like cement paste. trb.org The birefringence of this compound crystals allows them to be easily distinguished from other components in a thin section. trb.org
These microscopic techniques, often used in conjunction, provide a comprehensive understanding of the physical form of this compound materials, from the macro to the nano-scale.
Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the three-dimensional morphology and surface features of this compound particles. SEM analysis reveals a variety of morphologies depending on the synthesis method and conditions.
A common morphology observed for this compound is that of hexagonal platelets. These crystals can be well-formed and regularly shaped, with side dimensions that can be controlled by synthesis parameters. In some preparations, these hexagonal particles have been observed with side dimensions of less than 250 nm. researchgate.net Other studies report larger hexagonal platelets, with sizes around 1-3 μm, which can increase to 5-10 μm under certain conditions.
In addition to well-defined hexagonal shapes, SEM can also reveal more irregular and fibrous-looking crystalline formations. The surfaces of this compound particles can appear rough with irregular contours, and the particle size distribution can be broad, spanning from the nanometer to the micrometer scale. oamjms.eu When synthesized from eggshell waste, for instance, SEM images have shown overlapped hexagonally and regularly shaped particles with dimensions lower than 500 nm. azooptics.com The formation of layered crystals has also been noted, particularly in the context of coatings on other materials. azonano.com
The morphology of this compound particles is a critical factor in their application. For example, in dental applications, the size and shape of the particles can influence their ability to penetrate dentin tubules. One study found that a significant percentage of this compound particles had a size between 0.5 and 2.0 μm, which is a suitable dimension for such applications. researchgate.net
| Parameter | Description | Source |
|---|---|---|
| Particle Shape | Hexagonal and regular | researchgate.net |
| Particle Size | < 250 nm | researchgate.net |
| Particle Shape | Hexagonal platelets | azooptics.com |
| Particle Size | < 500 nm | azooptics.com |
| Particle Shape | Irregular and fibrous | azooptics.com |
| Particle Size | 0.5 - 2.0 µm | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it an indispensable tool for characterizing the size and shape of this compound at the nanoscale. TEM analysis confirms the hexagonal platelet morphology often observed in SEM but provides more precise details about the dimensions and crystallinity of the nanoparticles.
Studies using TEM have shown that synthesized this compound nanoparticles can be hexagonally plated and regularly shaped, with side dimensions ranging from 100 to 300 nm. researchgate.net In some instances, these particles are so thin that they appear transparent to the electron beam, forming ordered, overlapping structures. researchgate.net Other research has reported spherical characteristics in the shape of Ca(OH)2 nanoparticles, with sizes varying from 50 to 100 nm and an average size of approximately 80 nm. researchgate.net These nanoparticles can also exhibit a spongy morphology and a poly-nanocrystalline structure. researchgate.net
The fine details revealed by TEM are crucial for understanding the properties of nano-calcium hydroxide. For instance, the high surface area of these small, often thin, hexagonal particles is a key factor in their reactivity. The ability to control the size of these nanoparticles, with some methods producing particles with dimensions of 30 nm or even smaller, is a significant advantage for applications requiring high reactivity and penetration into porous structures. scirp.org
| Parameter | Description | Source |
|---|---|---|
| Particle Shape | Hexagonal and regular | researchgate.net |
| Particle Size | 100 - 300 nm | researchgate.net |
| Particle Shape | Spherical characteristics | researchgate.net |
| Particle Size | 50 - 100 nm (average ~80 nm) | researchgate.net |
| Particle Shape | Hexagonally plated | scirp.org |
| Particle Size | 30 - 300 nm | scirp.org |
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography and nanostructure of materials. azooptics.com Unlike electron microscopy techniques, AFM can provide true 3D surface profiles.
AFM analysis of this compound reveals details about its surface at the nanoscale. Two-dimensional and three-dimensional AFM images can be generated to visualize the surface morphology. researchgate.netresearchgate.net These images can confirm the spherical morphology of this compound nanoparticles and provide a more detailed understanding of their surface features than what is observable with SEM. researchgate.net
The technique is particularly useful for quantifying surface roughness, which is a critical parameter in many applications. While specific quantitative roughness data for this compound is not extensively reported in the provided context, AFM is a standard method for obtaining such measurements. nih.govnih.gov The analysis of AFM data can identify and isolate nanostructures on a surface and extract quantitative information about their size and shape. iaea.org For this compound, this would allow for a detailed characterization of the individual crystallites and their arrangement on a surface.
| Analysis Type | Information Obtained | Source |
|---|---|---|
| 2D AFM Analysis | Provides a two-dimensional representation of the surface topography. | researchgate.net |
| 3D AFM Analysis | Generates a three-dimensional image of the surface, revealing detailed topographical features. | researchgate.net |
| Nanostructure Analysis | Allows for the characterization of nanoscale features, including the size and shape of individual nanoparticles. | azonano.com |
| Surface Roughness | Quantifies the fine-scale variations in the height of the surface. | nih.gov |
Surface Area and Porosity Characterization (e.g., BET analysis)
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. It involves the adsorption of a gas, typically nitrogen, onto the surface of the material at low temperatures. The amount of gas adsorbed at different pressures is used to calculate the surface area.
The surface area and porosity of this compound are critical parameters that influence its reactivity, dissolution rate, and performance in applications such as sorbents and catalysts. BET analysis can provide quantitative data on the specific surface area, pore volume, and pore size distribution.
One study on synthesized this compound reported a BET surface area of 14.7 m²/g. The same study found a mean pore diameter of 19.3 nm and a pore volume of 0.071 cm³/g. researchgate.net Another investigation into different this compound nanomaterials found that the mean pore diameters varied from 18.19 nm to 29.3 nm. scirp.org The pores in these materials are often attributed to the gaps that exist between the aggregated particles. scirp.org The mesoporous nature of these materials, with pore diameters typically between 2 and 50 nm, makes them suitable for applications such as catalysis, energy storage, and adsorption. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| BET Surface Area | 14.7 m²/g | researchgate.net |
| Mean Pore Diameter | 19.3 nm | researchgate.net |
| Pore Volume | 0.071 cm³/g | researchgate.net |
| Mean Pore Diameter Range | 18.19 - 29.3 nm | scirp.org |
Elemental Compositional Analysis (e.g., EDX)
Energy-dispersive X-ray spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy (SEM-EDX) and provides information on the elemental composition of the material being observed.
For this compound, EDX analysis is used to confirm its purity and elemental composition. The EDX spectrum of a pure this compound sample will show peaks corresponding to calcium (Ca) and oxygen (O), confirming the expected elemental makeup. researchgate.net The quantitative analysis of the EDX spectrum can provide the weight percentage (wt%) of each element in the sample.
In one analysis of a lime mortar sample containing this compound, the elemental composition was determined by EDX. The results showed the presence of Calcium (Ca), Oxygen (O), Carbon (C), Magnesium (Mg), Aluminum (Al), Silicon (Si), and Iron (Fe). The presence of elements other than Ca and O can indicate impurities or the presence of other compounds in the sample. For instance, the low amount of magnesium (0.16%) in that particular sample suggested that the lime was non-dolomitic. researchgate.net
| Element | Weight % | Source |
|---|---|---|
| O | 48.64 | researchgate.net |
| Mg | 0.16 | researchgate.net |
| Al | 0.29 | researchgate.net |
| Si | 0.82 | researchgate.net |
| Ca | 49.77 | researchgate.net |
| Fe | 0.32 | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Calcium Hydroxide
Carbonation Kinetics and Mechanisms
Ca(OH)₂ + CO₂ → CaCO₃ + H₂O
The kinetics of this reaction are complex, involving multiple steps including gas diffusion, dissolution of reactants, and precipitation of products.
The efficiency of the carbonation reaction is governed by several key environmental and physical parameters.
Relative Humidity (RH): The presence of water is a critical factor. The reaction between gaseous CO₂ and solid Ca(OH)₂ occurs in an aqueous phase on the particle surface. Studies have shown that carbonation only proceeds when the relative humidity surpasses a certain threshold, which has been identified as approximately 8%. acs.org Above this critical value, both the reaction rate and the final conversion of calcium hydroxide (B78521) to calcium carbonate increase with rising relative humidity. acs.org For instance, to achieve maximum solid carbonation conversion (around 0.6), a relative humidity greater than 50% is required. nih.gov This is because the adsorbed water layer facilitates the dissolution of Ca(OH)₂ and the subsequent reaction with dissolved CO₂. acs.org
CO₂ Concentration: At lower temperatures (e.g., 60-90°C), the carbonation reaction rate has been found to be zeroth order with respect to the gas phase CO₂ concentration, meaning the rate is independent of the CO₂ concentration within the studied range (e.g., 3.15% to 12.60%). acs.org This suggests that the rate-limiting step is not the supply of gaseous CO₂ but rather a surface-controlled chemical reaction, possibly the dissolution of Ca(OH)₂ in the adsorbed water layer. acs.org
Temperature: Temperature has a complex effect. At low temperatures (below 100°C), the reaction rate and final conversion show a slight increase with temperature. acs.org However, in high-temperature applications (350–650°C), such as in calcium looping for CO₂ capture, temperature has a significant impact. At these higher temperatures, the process involves the initial dehydration of Ca(OH)₂ to form a highly reactive nascent calcium oxide (CaO), which then carbonates. nih.govcsic.es In this regime, carbonation conversion increases drastically with temperature, reaching values of up to 0.7 after just 4 seconds of reaction time at temperatures above 600°C. nih.govacs.org
Particle Size and Porosity: The physical properties of the calcium hydroxide particles, such as particle size and porosity, influence the available surface area for reaction and the diffusion of CO₂. Studies using fine Ca(OH)₂ particles (average size of about 5 μm) have demonstrated fast carbonation kinetics. nih.govacs.org The porosity of the material is also a major variable, as it affects the diffusion of CO₂ into the solid structure. nih.gov
| Factor | Effect on Carbonation Rate and Extent | Governing Mechanism | Source |
|---|---|---|---|
| Relative Humidity (RH) | Rate and conversion increase with RH above a critical value (~8%). RH >50% needed for maximum conversion. | Facilitates dissolution of Ca(OH)₂ in the surface water layer where the reaction occurs. | acs.orgnih.gov |
| CO₂ Concentration | Reaction is often zeroth-order; rate is independent of CO₂ concentration in certain temperature ranges. | The rate-limiting step is the surface chemical reaction, not gas transport. | acs.org |
| Temperature | Slight rate increase at low temperatures. Drastic increase at high temperatures (>400°C). | At high temperatures, the mechanism shifts to Ca(OH)₂ dehydration followed by rapid carbonation of nascent CaO. | acs.orgnih.govacs.org |
| Particle Size | Smaller particles lead to faster kinetics. | Provides a larger surface area for the gas-solid reaction. | nih.govacs.org |
Calcium carbonate (CaCO₃) exists in three primary anhydrous crystalline polymorphs: calcite, aragonite, and vaterite. mrs-k.or.krijournalse.org Calcite is the most thermodynamically stable form under ambient conditions, while aragonite and vaterite are metastable. mrs-k.or.krijournalse.org During the carbonation of this compound, the formation of these phases is highly dependent on the reaction conditions.
Research has shown that under certain conditions, all three polymorphs can form simultaneously rather than through a sequential transformation from one phase to another. mdpi.com For example, in one study, the onset of calcite, vaterite, and aragonite formation was observed concurrently at a reaction temperature of 300°C. mdpi.com The growth of these carbonate phases was significantly enhanced as the temperature increased from 400°C to 500°C. mdpi.com The formation of these denser, crystalline CaCO₃ phases leads to textural changes, including a reduction in the roughness of the pore–solid interface. mdpi.com
The specific polymorph that forms can also be influenced by the presence of additives and the reaction temperature. For instance, without additives, calcite is typically the only crystal structure formed. mrs-k.or.kr However, the addition of substances like adipic acid at elevated temperatures (e.g., 80°C) can promote the formation of the needle-like aragonite phase. mrs-k.or.kr
| CaCO₃ Polymorph | Crystal System | Stability | Typical Morphology | Source |
|---|---|---|---|---|
| Calcite | Trigonal | Most stable | Cubic, rhombohedral | mrs-k.or.krijournalse.org |
| Aragonite | Orthorhombic | Metastable | Needle-like, acicular | mrs-k.or.krijournalse.org |
| Vaterite | Hexagonal | Metastable | Spherulitic, lenticular | ijournalse.org |
Computational modeling is a powerful tool for investigating the complex mechanisms of this compound carbonation. These models operate at various scales, from molecular dynamics to reactor-level simulations.
At the atomic scale, reactive molecular dynamics simulations, using tools like the LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) package, are employed to investigate the nucleation and growth of calcium carbonate. nih.gov These simulations can model the formation of calcium carbonate gel clusters and how factors like temperature and the presence of other ions (e.g., silicate (B1173343), aluminate) affect the degree of polymerization of the carbonate structure. nih.gov
Hydration and Dehydration Mechanisms
The hydration of calcium oxide (CaO) to form this compound, and the reverse dehydration reaction, are fundamental solid-state transformations.
CaO + H₂O ⇌ Ca(OH)₂
The mechanisms governing these reactions dictate the microstructure and reactivity of the resulting material.
The hydration of CaO, particularly via the vapor phase, is not a simple dissolution and precipitation process. Instead, it proceeds through a solid-state transformation characterized by specific crystallographic relationships between the parent and product phases. researchgate.netresearchgate.net
This transformation is described as both pseudomorphic and topotactic . researchgate.net
Topotactic transformation refers to a process where the crystal lattice of the product phase exhibits one or more specific, well-defined orientations relative to the crystal lattice of the parent phase.
The vapor-phase hydration of CaO progresses via an intermediate disordered or amorphous phase before the final formation of oriented this compound nanocrystals. researchgate.netresearchgate.net This strong structural control during the phase transition implies that the microstructural features of the initial CaO predetermine the final structural and physicochemical properties of the this compound product. researchgate.net
Water activity, a measure of the availability of water, is a crucial parameter in hydration reactions, analogous to the role of relative humidity in gas-phase reactions. The mechanism of CaO hydration can differ significantly depending on the amount of water present.
Two primary mechanisms are reported:
Vapor-Phase Hydration: This occurs at lower water activities (e.g., exposure to humid air) and follows the pseudomorphic, topotactic pathway described above. researchgate.netresearchgate.net
"Through-Solution" or Wet Hydration: This occurs in the presence of liquid water. In this mechanism, CaO dissolves in water to form a supersaturated solution, from which this compound then precipitates and crystallizes. researchgate.netcanada.ca
The hydration mechanism has a profound impact on the physical properties of the final product. For example, when a compact of CaO is hydrated by water vapor, it can expand significantly, with a 555% increase in pore volume, resulting in a fine, fluffy powder. canada.ca In contrast, hydration by immersion in liquid water leads to a much smaller expansion and a decrease in porosity by about 66%, as the newly formed this compound crystals fill the pore spaces. canada.ca The sensitivity of cement hydrates to changes in relative humidity (and thus water activity) can cause dimensional changes like shrinkage or swelling, impacting the performance of cementitious materials. researchgate.net
Pozzolanic Reaction Dynamics and Products
The pozzolanic reaction is a critical chemical process in which siliceous or aluminosiliceous materials, known as pozzolans, react with this compound in the presence of water. This reaction forms compounds with cementitious properties, significantly influencing the durability and strength of the final material.
Kinetics of this compound Consumption in Blended Systems
The rate at which this compound is consumed in blended cement systems is a key indicator of the pozzolanic reaction's progress. The kinetics of this consumption depend on several factors, including the type and reactivity of the pozzolan, the temperature, and the water-to-binder ratio. Techniques such as thermogravimetric analysis (TGA) are employed to monitor the amount of this compound present in a hydrating cement paste over time, thereby allowing for the determination of the reaction rate. researchgate.netresearchgate.netmdpi.com
Studies on blended systems containing materials like fly ash and metakaolin have shown that the consumption of this compound, and thus the pozzolanic reaction, can be limited by the availability of this compound produced during cement hydration, especially at higher replacement levels of cement with pozzolans. mdpi.comdntb.gov.ua For instance, in systems with 30% or more metakaolin, the this compound can be completely consumed after 28 days. dntb.gov.ua The addition of extra this compound to the initial mixture can enhance the pozzolanic reaction in such cases. mdpi.comdntb.gov.ua
The reaction kinetics are also temperature-dependent. Investigations into the reaction between fly ash and this compound have been conducted at temperatures ranging from 25 to 60°C, revealing that the reaction rate and activation energy are influenced by the ratio of this compound to fly ash. researchgate.net Similarly, studies on slag-calcium hydroxide reactions have determined activation energies for different mass ratios over a temperature range of 15° to 50°C. researchgate.net
Table 2: Factors Affecting this compound Consumption Kinetics
| Factor | Influence on Reaction Rate |
| Pozzolan Type | Highly reactive pozzolans like silica (B1680970) fume lead to faster consumption. |
| Temperature | Higher temperatures generally accelerate the reaction rate. researchgate.netresearchgate.net |
| Ca(OH)₂/Pozzolan Ratio | The stoichiometry of the reaction is dependent on this ratio. researchgate.net |
| Water-to-Binder Ratio | Affects the dissolution of reactants and the space available for product formation. |
Sorption and Ion Exchange Mechanisms
This compound and materials modified with it exhibit significant potential for the removal of various contaminants from aqueous environments and soil through sorption and ion exchange mechanisms. These processes involve the binding of ions to the surface of the material or their exchange with ions present in the material's structure.
Phosphate (B84403) Adsorption on this compound Modified Materials
Materials modified with this compound have demonstrated high efficacy in adsorbing phosphate from water. researchgate.neteeer.orgnih.gov The primary mechanisms for phosphate removal in these systems are electrostatic sorption and surface precipitation. researchgate.net The this compound on the surface of the adsorbent provides active sites for phosphate to bind.
The modification of materials like dairy manure-derived biochar and copper tailings with this compound significantly enhances their phosphate removal capacity. researchgate.neteeer.org The process is often chemisorptive, as indicated by its adherence to pseudo-second order kinetic models. eeer.org The high reactivity between phosphate and this compound leads to the formation of insoluble calcium phosphate compounds, such as hydroxyapatite (B223615) (Ca5(PO4)3(OH)) and tricalcium phosphate (Ca3(PO4)2), on the surface of the adsorbent. researchgate.net The efficiency of phosphate removal is also influenced by the pH of the solution, with alkaline conditions generally favoring the adsorption process. researchgate.net
Table 3: Phosphate Adsorption Characteristics on this compound Modified Biochar
| Adsorption Model | Finding | Implication |
| Kinetics | Follows pseudo-second order model. eeer.org | Indicates chemisorptive interaction. eeer.org |
| Isotherm | Fits the Freundlich isotherm model. eeer.org | Suggests adsorption occurs on a heterogeneous surface. eeer.org |
Heavy Metal Immobilization through Chemical Interactions
This compound plays a crucial role in the stabilization and solidification of heavy metals in contaminated materials. The primary mechanism for immobilization is the precipitation of heavy metals as sparingly soluble metal hydroxides due to the high pH environment created by the dissolution of this compound. researchgate.netnih.gov
Table 4: Mechanisms of Heavy Metal Immobilization by this compound
| Heavy Metal | Immobilization Mechanism(s) |
| Lead (Pb²⁺) | Precipitation as hydroxide, silicate, and carbonate; Incorporation into C-S-H structure. nih.gov |
| Cadmium (Cd²⁺) | Precipitation as hydroxide; Formation of CdCa(OH)₄. nih.gov |
| Copper (Cu²⁺) | Adsorption and transformation into amorphous metal hydroxides on C-S-H surfaces. researchgate.net |
| Zinc (Zn²⁺) | Precipitation as hydroxide; Formation of calcium zincate. |
Fluorine Stabilization Mechanisms in Soil
This compound is an effective agent for the stabilization of fluorine-contaminated soil. The primary mechanism involves the chemical reaction between this compound and soluble fluoride ions in the soil to form insoluble and stable calcium fluoride (CaF2). eeer.org This conversion significantly reduces the bioavailability of fluorine, thereby mitigating its potential risk to human health and the environment. eeer.org
Studies have shown that the addition of this compound to fluorine-contaminated soil can decrease the bioavailable fluorine from as high as 43.0% to 3.5%. eeer.org The formation of calcium fluoride as the stabilization product has been confirmed through techniques such as X-ray diffraction (XRD) spectrometry. eeer.org The effectiveness of this stabilization is also influenced by temperature, with higher temperatures promoting the solid-state reaction between fluorine compounds and this compound. researchgate.net The addition of calcium-containing compounds to soil is a widely recognized method for the fixation of soluble fluoride compounds. perlite.org
Table 5: Effect of this compound on Fluorine Bioavailability in Soil
| Treatment | Bioavailable Fluorine (%) | Bioavailable Fluorine (mg/kg) |
| Control Soil | 43.0% | 711 ± 23.4 |
| 6% Ca(OH)₂ Treated Soil | 3.5% | 57.9 ± 1.27 |
Data from a study on the stabilization of fluorine-contaminated soil. eeer.org
Interactions with Organic and Inorganic Compounds
This compound, Ca(OH)₂, is a strong base that exhibits significant reactivity with a wide range of both inorganic and organic compounds. These interactions are fundamental to its numerous applications in industrial processes, environmental remediation, and construction. The reactivity of this compound is primarily attributed to the presence of hydroxide ions (OH⁻), which can participate in acid-base neutralization, precipitation, and nucleophilic substitution reactions.
Interactions with Inorganic Compounds
This compound readily reacts with various inorganic substances, most notably acids and acidic oxides, as well as pozzolanic materials. These reactions are characterized by the formation of stable calcium salts and water.
One of the most well-understood reactions is the neutralization of acids. For instance, this compound reacts with strong acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in highly exothermic reactions to produce the corresponding calcium salt and water. quora.comechemi.comquora.com With hydrochloric acid, it forms calcium chloride (CaCl₂) and water. quora.com The reaction with sulfuric acid yields calcium sulfate (B86663) (CaSO₄) and water. echemi.comquora.com These neutralization reactions are crucial in applications such as wastewater treatment to adjust the pH of acidic water. wikipedia.orgnhmrc.gov.au
This compound also reacts with acidic gases. A prominent example is its reaction with carbon dioxide (CO₂), a process known as carbonation. wikipedia.orgbyjus.com When carbon dioxide is passed through an aqueous solution of this compound (limewater), it forms a milky precipitate of calcium carbonate (CaCO₃). wikipedia.orgquora.com This reaction is fundamental to the setting of mortar and cement in construction. fiveable.me If an excess of carbon dioxide is introduced, the calcium carbonate can further react to form soluble calcium bicarbonate (Ca(HCO₃)₂), causing the precipitate to dissolve. wikipedia.orgquora.com
| Reactant | Product(s) | Chemical Equation | Significance |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Calcium Chloride (CaCl₂), Water (H₂O) | Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O | Acid neutralization quora.com |
| Sulfuric Acid (H₂SO₄) | Calcium Sulfate (CaSO₄), Water (H₂O) | Ca(OH)₂ + H₂SO₄ → CaSO₄ + 2H₂O | Industrial waste treatment echemi.comquora.com |
| Carbon Dioxide (CO₂) | Calcium Carbonate (CaCO₃), Water (H₂O) | Ca(OH)₂ + CO₂ → CaCO₃ + H₂O | Mortar setting, Carbon sequestration wikipedia.orgquora.comfiveable.me |
| Sulfur Dioxide (SO₂) | Calcium Sulfite (B76179) (CaSO₃), Water (H₂O) | Ca(OH)₂ + SO₂ → CaSO₃ + H₂O | Flue gas desulfurization chemequations.combrainly.in |
Similarly, this compound is employed in flue gas desulfurization to remove sulfur dioxide (SO₂), a major air pollutant. The reaction between this compound and sulfur dioxide produces calcium sulfite (CaSO₃). wikipedia.orgchemequations.combrainly.in In the presence of oxygen, the calcium sulfite can be further oxidized to calcium sulfate. acs.org The efficiency of this reaction is influenced by factors such as temperature and relative humidity. acs.orgepa.gov
Another significant interaction of this compound with inorganic compounds is the pozzolanic reaction. Pozzolans are siliceous or siliceous and aluminous materials that react with this compound in the presence of water to form compounds with cementitious properties. wikipedia.orgtrb.org The primary products of the pozzolanic reaction are calcium silicate hydrates (C-S-H) and calcium aluminate hydrates (C-A-H). wikipedia.orgmdpi.com This reaction is fundamental to the long-term strength development of blended cements and is utilized in soil stabilization to improve the engineering properties of soils. mdpi.comglobalroadtechnology.com The rate of the pozzolanic reaction is dependent on the specific characteristics of the pozzolan, including its chemical composition and specific surface area. wikipedia.org
In water treatment, this compound is used for water softening. It reacts with calcium bicarbonate (temporary hardness) to precipitate calcium carbonate. mrwa.comwikipedia.org This process, known as lime softening, effectively reduces water hardness. wikipedia.org
Interactions with Organic Compounds
This compound also participates in several important reactions with organic compounds. One of the most notable is saponification, which is the hydrolysis of an ester in the presence of a base. While sodium hydroxide and potassium hydroxide are more commonly used for making soluble soaps, this compound can be used to produce calcium soaps from fats and oils. google.comreddit.com These calcium soaps are poorly soluble in water and find applications in lubricants and as water-repellent agents. reddit.com The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the formation of an alcohol and a calcium carboxylate salt. stackexchange.com
In the rubber industry, this compound is utilized as an accelerator in the vulcanization process for certain types of rubber. hallstarindustrial.comkglmeridian.com It can act as a vulcanizing agent for fluoroelastomers and as an acid acceptor in other halogenated rubber compounds, improving the stability and properties of the final product. cncalcium.com The addition of this compound can affect the vulcanization system and help optimize the process, leading to enhanced comprehensive properties of the rubber products. cncalcium.com
Furthermore, this compound interacts with organic acids in a similar fashion to inorganic acids, undergoing neutralization reactions. For example, it reacts with acetic acid to form calcium acetate and water. youtube.com
| Reactant Type | Reaction Type | Product(s) | Application |
|---|---|---|---|
| Esters (Fats and Oils) | Saponification | Calcium Soaps, Glycerol | Lubricant manufacturing google.comreddit.com |
| Carboxylic Acids (e.g., Acetic Acid) | Neutralization | Calcium Carboxylate Salt, Water | pH adjustment |
| Halogenated Rubber | Acid Acceptor | Stabilized Rubber | Rubber vulcanization cncalcium.com |
The interaction of this compound with organic admixtures is also of great importance in cement chemistry. Organic compounds such as sugars and lignosulfonates can act as set retarders in cement by adsorbing onto the surface of hydrating cement particles and this compound nuclei, thereby inhibiting further hydration. researchgate.net
Advanced Applications and Performance Enhancement
Applications in Alkali-Activated Materials and Geopolymers
Calcium hydroxide (B78521) plays a crucial role in tailoring the properties of alkali-activated materials (AAMs) and geopolymers, which are emerging as sustainable alternatives to Portland cement. Its incorporation can significantly alter the reaction pathways and final material characteristics.
Influence on Setting Behavior and Reaction Rate
The addition of calcium hydroxide (CH) can profoundly influence the setting behavior and reaction rates of alkali-activated materials. In sodium silicate-activated metakaolin, CH has been observed to accelerate reaction kinetics by facilitating the formation of an initial calcium-rich gel, which in turn promotes further dissolution of the metakaolin precursor and enhances the growth of the sodium-alumino-silicate-hydrate (N-A-S-H) gel. doi.org Conversely, in sodium hydroxide-activated systems, CH has shown a tendency to delay the emergence of the N-A-S-(H) gel. doi.org
CH is generally recognized as an effective additive for shortening the setting period of geopolymers. researchgate.netmdpi.com Studies on sodium sulfate-activated slag mixtures indicated that CH addition significantly reduced their very long setting times. nih.gov For metakaolin-based geopolymers, the inclusion of CH accelerated the curing process, reducing setting times from an average of 4.1 hours to as low as 1.7 hours. scielo.br Similarly, in sodium carbonate-activated blast furnace slag pastes, a mere 3% addition of this compound substantially decreased the setting time, attributed to the removal of carbonate ions from the pore solution, which are known to affect reaction kinetics. scribd.com
Table 1: Influence of this compound on Setting Time of Geopolymers
| Material System | CH Addition (%) | Setting Time (hours) | Reference |
| Sodium Silicate-activated Metakaolin | Varies | Accelerated | doi.org |
| Sodium Hydroxide-activated Metakaolin | Varies | Delayed | doi.org |
| Metakaolin-based Geopolymer | 2-30 | Shortened | researchgate.netmdpi.com |
| Sodium Sulfate-activated Slag | Varies | Shortened | nih.gov |
| Metakaolin-based Geopolymer | 3 wt% | 1.7 (from 4.1) | scielo.br |
| Sodium Carbonate-activated Slag | 3% | 6.5 | scribd.com |
Microstructural Development and Phase Evolution in Geopolymer Matrices
The incorporation of this compound into geopolymer matrices promotes a more compact microstructure and increases bulk density. researchgate.net The presence of calcium ions generally favors the formation of Calcium-Alumino-Silicate-Hydrate (C-A-S-H) gels, whereas sodium-rich environments tend to promote Sodium-Alumino-Silicate-Hydrate (N-A-S-H) formation. ijcce.ac.irscielo.br In metakaolin-based geopolymers, CH can lead to the formation of Calcium-Silicate-Hydrate (C-S-H) gel, which precipitates rapidly in the early stages of the reaction. mdpi.com Research using X-ray Diffraction (XRD) has shown that calcium influences the characteristic peak of the N-A-S-(H) gel, suggesting a more ordered gel structure when CH is present. doi.org In alkali-activated slag systems activated by sodium sulfate (B86663), the addition of CH resulted in the formation of chain-structured C-A-S-H gels alongside ettringite. nih.gov Furthermore, in metakaolin-based geopolymers, CH can facilitate the earlier crystallization of nepheline at 800°C and enhance the formation of strong Si-O-Si bonds, contributing to a more robust structure. scielo.br
Impact on Gel Formation and Structure (e.g., C-A-S-H, N-A-S-H)
The interplay between calcium and sodium ions dictates the dominant gel phase. High calcium availability favors the formation of more stable C-A-S-H and C₂ASH₈ gel phases, while low calcium availability or sodium-rich conditions lead to amorphous (N, C)-A-S-H gels. scielo.br In blended systems, such as those incorporating blast furnace slag, both C-A-S-H and N-A-S-H gels can coexist, with their relative proportions dependent on the precursor's chemical composition. ijcce.ac.irscielo.br The presence of calcium is generally seen to favor C-A-S-H formation. scielo.br
Table 2: Key Gel Phases Formed with this compound in Alkali-Activated Systems
| Material System / Precursor | Activator / Conditions | Key Gel Phases Formed with CH | Notes | Reference |
| Metakaolin | Na₂SiO₃-activated | C-A-S-H, N-A-S-H | CH accelerates Na₂SiO₃-activated metakaolin; formation of initial calcium-rich gel promotes metakaolin dissolution and N-A-S-H gel growth. | doi.org |
| Metakaolin | NaOH-activated | N-A-S-H | CH addition delays N-A-S-(H) gel peak emergence. | doi.org |
| Metakaolin | Alkali activated (general) | C-S-H, C-A-S-H | CH contributes to C-S-H and C-A-S-H gel formation, refining the matrix and improving mechanical properties. | researchgate.netresearchgate.net |
| Metakaolin | Alkali activated (general) | C-(A)-S-H | CH accelerates geopolymerization and positively impacts performance by promoting C-(A)-S-H gel formation. | researchgate.net |
| Green Tuff | NaOH + Na₂SiO₃ activated | N-A-S-H, C-A-S-H | Presence of calcium favors C-A-S-H; sodium-rich systems favor N-A-S-H. Both can coexist. | ijcce.ac.irscielo.br |
| Slag | Sodium sulfate activated | C-A-S-H, Ettringite | CH addition results in chain-structured C-A-S-H gels and ettringite. | nih.gov |
| Metakaolin | Colloidal silica-based activator | Amorphous Ca-Na-aluminosilicate | CH addition favors earlier crystallization of nepheline and generation of Si-O-Si bonds. | scielo.br |
Role in Mechanical Performance Enhancement
The inclusion of this compound in geopolymer mixtures has been consistently linked to improvements in mechanical properties. researchgate.netresearchgate.net This enhancement is attributed to the accelerated geopolymerization process and the generation of a denser microstructure facilitated by the formation of calcium-containing gels like C-S-H and C-A-S-H. researchgate.netresearchgate.net Geopolymer specimens with added CH have demonstrated a more compact structure, higher bulk density, and superior compressive strength performance. researchgate.net
Research has quantified these benefits: the relative increase in 28-day strength compared to 3-day strength was observed to increase with CH content, rising from 17.23% (0% CH) to 41.03% (20% CH). researchgate.net Metakaolin-based geopolymers incorporating as little as 2% CH showed improved compressive strength. mdpi.com Furthermore, geopolymers containing 3% or 6% CH exhibited high green mechanical strength (18.9 to 23.9 MPa) and significantly improved cold crushing strength (up to 45.2 MPa) compared to calcium-free formulations. scielo.brscite.airesearchgate.net In sodium sulfate-activated slag, a 1% CH addition boosted early-age reaction rates, leading to compressive strengths of 12.3 MPa at 2 days and 31.3 MPa at 7 days, reaching 45.2 MPa after 28 days of curing. nih.gov
Table 3: Effect of this compound on Compressive Strength of Geopolymers
| Material System / Precursor | CH Addition (%) | Compressive Strength (MPa) | Age (days) | Notes | Reference |
| Metakaolin-based Geopolymer | 0% | 18.9 | - | Green mechanical strength (3% CH) | scite.airesearchgate.net |
| Metakaolin-based Geopolymer | 3% | 23.9 | - | Green mechanical strength (3% CH) | scite.airesearchgate.net |
| Metakaolin-based Geopolymer | 6% | 45.2 | - | Cold crushing strength (6% CH) | scite.airesearchgate.net |
| Metakaolin-based Geopolymer | 2% | Improved | - | Beneficial for compressive strength | mdpi.com |
| Metakaolin-based Geopolymer | 10% | Increased | - | Relative increase in 28-day vs. 3-day strength | researchgate.net |
| Metakaolin-based Geopolymer | 20% | Increased | - | Relative increase in 28-day vs. 3-day strength | researchgate.net |
| Sodium Sulfate-activated Slag | 1% | 12.3 | 2 | Early age strength | nih.gov |
| Sodium Sulfate-activated Slag | 1% | 31.3 | 7 | Early age strength | nih.gov |
| Sodium Sulfate-activated Slag | 1% | 45.2 | 28 | Cured strength | nih.gov |
| Metakaolin-based Geopolymer | 3 wt% | 23.85 | 1 | Mechanical strength (after 1 day curing at 40 °C) | scielo.br |
| Metakaolin-based Geopolymer | 6 wt% | 45.2 | - | Improved cold crushing strength (after firing at 1000 °C) | scielo.br |
Cement and Concrete Science
In the realm of traditional cement and concrete, this compound is an intrinsic component, primarily formed during the hydration of Portland cement.
Role in Cement Hydration Kinetics and Product Formation
This compound (CH) is a fundamental hydration product of Portland cement. mdpi.comkobv.de The hydration process of cementitious materials involves complex chemical reactions, and CH plays a significant role in these kinetics. The addition of ultra-fine this compound can markedly accelerate cement hydration. This acceleration is attributed to its function as a nucleation site for hydration products and its ability to rapidly saturate the pore solution with calcium and hydroxide ions. d-nb.info
During cement hydration, CH actively participates in reactions with other clinker phases. For instance, it reacts with tricalcium aluminate (C₃A) and gypsum to form ettringite (AFt), a key hydration product. mdpi.com Furthermore, CH derived from Ordinary Portland Cement (OPC) promotes the hydration of ye'elimite and enhances microstructural densification in composite systems involving calcium sulfoaluminate cements. mdpi.com The hydration of tricalcium silicate (B1173343) (C₃S), a primary strength-giving component of cement, results in the formation of excess this compound. d-nb.info The presence and concentration of CH directly influence the formation and morphology of calcium silicate hydrate (B1144303) (C-S-H) gels, which are the principal binding phases responsible for the strength and durability of concrete. kobv.ded-nb.info
Compound List:
this compound (Ca(OH)₂)
Metakaolin (MK)
Sodium Hydroxide (NaOH)
Sodium Silicate (Na₂SiO₃)
Sodium-Alumino-Silicate-Hydrate (N-A-S-H)
Calcium-Alumino-Silicate-Hydrate (C-A-S-H)
Calcium-Silicate-Hydrate (C-S-H)
Ettringite (AFt)
Tricalcium Silicate (C₃S)
Tricalcium Aluminate (C₃A)
Ye'elimite
Nepheline
Albite
Wollastonite
Blast Furnace Slag (BFS/GGBFS)
Fly Ash (FA)
Ground Granulated Blast Furnace Slag (GGBFS)
Environmental Engineering and Remediation
Waste Immobilization and Stabilization Strategies
Industrial Waste (e.g., resin waste, fly ash) Treatment and Stabilization
This compound is widely employed in the stabilization and solidification (S/S) of various industrial wastes, including fly ash and certain types of resin waste, to reduce the leachability of hazardous constituents and improve their handling characteristics. In processes involving fly ash, calcium compounds present in the ash, or added this compound, contribute to alkalinity and buffering capacity. This promotes the formation of carbonates and hydroxides when exposed to carbon dioxide and moisture, effectively immobilizing heavy metals within a more stable mineral matrix mdpi.com. For instance, blending this compound into fly ash-waste mixtures, often requiring 20-30% lime by weight, creates a mechanically strong solid through hydration and carbonation reactions epa.gov. This process transforms metal oxides into carbonates and forms hydrated structures, binding toxic metal ions and reducing their mobility mdpi.com. Studies have shown that this compound, in combination with other agents like ferric sulfate and magnesium chloride, can effectively stabilize arsenic in solid waste, with optimal molar ratios enhancing fixation nih.gov. While this compound itself may not always form directly in complex cementitious reactions with waste, its presence or the presence of its precursor (calcium oxide) facilitates the formation of stabilizing compounds researchgate.net.
Advanced Wastewater Treatment Processes (e.g., phosphate (B84403) removal)
In advanced wastewater treatment, this compound is a key reagent for the chemical precipitation of phosphorus, a major contributor to eutrophication. It reacts with phosphate ions (PO₄³⁻) to form sparingly soluble compounds, primarily hydroxyapatite (B223615) (Ca₅(PO₄)₃OH) researchgate.netuobaghdad.edu.iq. This precipitation process is highly effective, with removal efficiencies often exceeding 99% under optimized conditions frontiersin.orgacs.orgiwaponline.com.
Research indicates that achieving high phosphate removal rates requires specific operating parameters. For example, a calcium/phosphorus mass ratio of 2.16, a pH of around 10.20, and a temperature of approximately 25 °C can yield over 99% phosphorus removal in about 10 minutes using nanothis compound acs.org. Higher pH values, generally above 10, are crucial for both effective precipitation and good settling characteristics of the resulting calcium phosphate suspensions epa.gov. The optimal concentration of this compound is also critical; for instance, 230 ppm of Ca(OH)₂ was found to minimize residual phosphorus in simulated wastewater researchgate.net. In real wastewater from detergent factories, a removal efficiency of around 30% was observed researchgate.net. The process not only removes phosphorus but also generates valuable by-products like calcium phosphate, which can be recovered uobaghdad.edu.iqfrontiersin.orgnih.gov.
Flue Gas Desulfurization Mechanisms
This compound, commonly in the form of hydrated lime slurry or powder, is a fundamental sorbent in flue gas desulfurization (FGD) processes, particularly in dry and semi-dry scrubbing systems. The primary mechanism involves the reaction of sulfur dioxide (SO₂) with this compound to form calcium sulfite (B76179) (CaSO₃) and water:
Ca(OH)₂ + SO₂ → CaSO₃ + H₂O
This reaction is influenced by several factors, including relative humidity, temperature, and the presence of other flue gas components. Relative humidity significantly impacts the reactivity of lime, with higher humidity generally enhancing SO₂ absorption acs.org. The reaction products can also include calcium sulfate (CaSO₄) if oxygen is present, which oxidizes calcium sulfite acs.orgrsc.org.
In spray dryer absorption systems, atomized lime slurry reacts with SO₂ in the flue gas, which is cooled to just above its saturation temperature tandfonline.com. This compound-based sorbents can achieve substantial SO₂ removal efficiencies, with values around 82% reported for hydrated lime at a stoichiometric ratio of 2.0 acs.org. The presence of other gases like nitrogen oxides (NOx) and oxygen can further enhance SO₂ removal by promoting the oxidation of SO₂ to SO₃ and subsequent formation of sulfates or nitrates, which have stronger oxidizing properties rsc.orgresearchgate.netresearchgate.netrsc.org. For example, a combined Ca(OH)₂/NH₃ process demonstrated SO₂ removal efficiencies of up to 90.3% tandfonline.com.
Cultural Heritage Conservation (Nanolime Applications)
Nanolime, a dispersion of this compound nanoparticles, represents a significant advancement in the conservation of cultural heritage materials, particularly calcareous substrates like wall paintings, stone artifacts, and paper relics. Its efficacy stems from the unique properties of nanoparticles, including a high surface area-to-volume ratio, enhanced reactivity, and superior penetration capabilities compared to traditional lime-based treatments.
Consolidation of Wall Paintings and Stone Artifacts
Nanolime has emerged as a highly promising consolidant for porous calcareous materials, offering significant advantages over traditional limewater treatments si.eduge-iic.comresearchgate.net. While limewater is compatible and durable, its low solubility necessitates numerous applications, limiting penetration depth and consolidation effectiveness ge-iic.com. Nanolime, dispersed in alcohol-based solutions, overcomes these limitations by allowing for higher concentrations of this compound particles and deeper penetration due to the smaller particle size and solvent properties si.eduge-iic.comugr.es.
Research has shown that nanolime treatments can increase the strength of lime mortars by up to seven times when combined with cellulose (B213188) ether gels si.eduge-iic.com. The enhanced reactivity of nanoparticles leads to faster carbonation, the process by which this compound reacts with atmospheric carbon dioxide to form calcium carbonate (CaCO₃), the binding agent that reinforces the material si.eduacs.orgresearchgate.netacs.org. Studies have investigated nanolime for consolidating wall paintings, limestone, lime mortars, renders, and plasters, demonstrating improved cohesion and protection of decayed surfaces si.eduugr.esresearchgate.netugr.esscirp.orgtandfonline.commdpi.comscirp.org. However, a potential drawback of nanolime application, particularly on frescoes, is the formation of a white haze, which can alter the visual appearance of the treated surface mdpi.com.
Deacidification of Paper Relics
This compound nanoparticles are also utilized for the deacidification of paper relics. Paper degradation is often caused by acidity, which breaks down cellulose fibers researchgate.net. Nanoscale this compound acts as a deacidifying agent by neutralizing existing acidity and providing alkali reserve to prevent future re-acidification researchgate.netmdpi.com. Its high surface area and reactivity facilitate rapid and complete carbonation, forming calcium carbonate which can further protect the paper from acidic gases mdpi.com.
Comparative studies have shown that nanothis compound offers superior results in terms of deacidification and surface appearance compared to conventional this compound treatments. While high concentrations of bulk this compound can cause paper deformation and unwanted white layers, nanolime provides effective deacidification with a more favorable aesthetic outcome ekb.eg. The process involves the reaction between the acid in the paper and the hydroxyl group of this compound, producing water and calcium carbonate, which replaces hydrogen ions ekb.eg.
Stability and Carbonation Behavior of Nanolime in Conservation
The effectiveness of nanolime in heritage conservation is intrinsically linked to its stability and carbonation behavior researchgate.net. The carbonation process, the conversion of Ca(OH)₂ to CaCO₃, is essential for consolidation and protection si.eduacs.orgresearchgate.netacs.orgnih.gov. This conversion is influenced by factors such as the presence of carbon dioxide, relative humidity, and the solvent used for dispersion.
A key aspect of nanolime stability involves its interaction with alcoholic solvents. Research has revealed that Ca(OH)₂ nanoparticles can react with alcohols like ethanol (B145695) and isopropanol, forming calcium alkoxides acs.orgugr.esnih.gov. This transformation, which occurs via a diffusion-controlled mechanism, can significantly alter the carbonation process. Calcium alkoxides tend to reduce the rate of CaCO₃ formation and promote the crystallization of metastable vaterite instead of the more stable calcite acs.orgnih.gov. This effect has implications for the long-term strengthening and consolidation performance of nanolime treatments acs.orgnih.gov. The presence of residual water in the alcoholic dispersion can enhance the carbonation process si.edu, and ensuring adequate CO₂ availability is crucial for complete conversion si.edu.
Compound List:
this compound (Ca(OH)₂)
Calcium Carbonate (CaCO₃)
Calcium Sulfite (CaSO₃)
Calcium Sulfate (CaSO₄)
Calcium Sulfite Hemihydrate
Calcium Sulfate Hemihydrate
Calcium Ethoxide
Calcium Isopropoxide
Hydroxyapatite (Ca₅(PO₄)₃OH)
Amorphous Calcium Phosphate
Calcium Nitrite
Calcium Nitrate
Magnesium Hydroxide (Mg(OH)₂)
Sodium Hydroxide (NaOH)
Sodium Bicarbonate (NaHCO₃)
Sodium Sulfite
Calcium Chloride (CaCl₂)
Ammonia (NH₃)
Hydrogen Peroxide (H₂O₂)
Nitrogen Oxides (NOx)
Nitric Oxide (NO)
Nitrogen Dioxide (NO₂)
Sulfur Dioxide (SO₂)
Sulfur Trioxide (SO₃)
Carbon Dioxide (CO₂)
Water (H₂O)
Ethanol
Isopropanol
Silicic Acid Esters (SAE)
Hydroxypropylcellulose gel
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Soil Stabilization and Geotechnical Engineering
This compound is widely employed to improve the engineering properties of problematic soils, especially clay-rich formations. Its application transforms soils with poor load-bearing capacity and high susceptibility to volume changes into more stable and durable materials suitable for construction purposes.
Improvement of Clay Soil Engineering Properties
The addition of this compound to clay soils leads to substantial improvements in their mechanical and physical characteristics. Studies have demonstrated that Ca(OH)₂ can significantly enhance parameters such as unconfined compressive strength (UCS), California Bearing Ratio (CBR), and reduce plasticity, shrinkage, and hydraulic conductivity.
For instance, a study on a clay soil classified as A-7-6 (9) or CL (Low Plasticity) found that the unsoaked CBR increased from an initial 6.29% to a maximum of 11.46% with the addition of 12% this compound researchgate.net. Concurrently, the unconfined compressive strength (UCS) of the same soil rose from 1.42 kg/cm ² to 3.12 kg/cm ² with a 12% Ca(OH)₂ addition researchgate.net. Research on tropical residual soils indicated that this compound nanoparticles could achieve an 180.17% increase in UCS after 14 days of curing, and a reduction in hydraulic conductivity of 98.70% after seven weeks compared to untreated soil mdpi.com.
The plasticity of clay soils is also markedly reduced by the incorporation of this compound. This is evidenced by a decrease in the liquid limit (LL) and an increase in the plastic limit (PL), leading to a lower plasticity index (PI) researchgate.netmdpi.comresearchgate.net. In one investigation, the plasticity index of an expansive soil was reduced from a very high value to a moderate level with an optimal addition of 6% Ca(OH)₂ after 30 days of curing researchgate.net. Furthermore, Ca(OH)₂ is known to reduce swelling characteristics and increase resistance to deformation under load in expansive clays (B1170129) asme.orgastm.org.
Table 1: Comparison of Engineering Properties of Clay Soil Before and After this compound Stabilization
| Property | Original Soil | Stabilized Soil (Example) | % Change (Approx.) | Source(s) |
| Unsoaked CBR (%) | 6.29 | 11.46 (with 12% Ca(OH)₂) | +82% | researchgate.net |
| Unconfined Compressive Strength ( kg/cm ²) | 1.42 | 3.12 (with 12% Ca(OH)₂) | +120% | researchgate.net |
| Liquid Limit (LL) (%) | 47.33 | Decreased | - | researchgate.net |
| Plastic Limit (PL) (%) | 17.45 | Increased (e.g., to 20.65) | +18% (example) | researchgate.net |
| Plasticity Index (PI) | 29.88 | Reduced (e.g., to moderate) | - | researchgate.netresearchgate.net |
| Hydraulic Conductivity | - | Reduced (e.g., by 98.70%) | -98.70% | mdpi.com |
| Swelling Characteristics | High | Reduced | - | asme.orgastm.org |
The effectiveness of this compound as a soil stabilizer is often dependent on its concentration. While some properties like UCS may initially decrease with low additions, they tend to increase with higher concentrations due to ongoing chemical reactions frontiersin.org.
Table 2: Effect of this compound Content on Soil Properties
| Ca(OH)₂ Content (%) | Unconfined Compressive Strength (UCS) | Plasticity Index (PI) | Notes | Source(s) |
| 0% (Original) | 1.42 kg/cm ² | 29.88 | Baseline | researchgate.net |
| 3% | - | Decreased | General trend of decrease | researchgate.net |
| 6% | - | Reduced to moderate | Optimum for PI reduction in one study | researchgate.net |
| 12% | 3.12 kg/cm ² | - | Peak UCS in one study | researchgate.net |
| 2.4% | Decreased slightly | - | UCS may decrease initially with Ca(OH)₂ content | frontiersin.org |
| 4.8% | Increased | - | UCS increases after initial dip | frontiersin.org |
| > 5% | May exceed peak value | - | High Ca(OH)₂ content can lead to economic disadvantages | frontiersin.org |
Flocculation and Base Exchange Mechanisms in Clay Soils
The stabilization mechanisms of this compound in clay soils primarily involve cation exchange and flocculation, leading to the formation of cementitious compounds.
Cation Exchange: When lime is added to soil, it solubilizes and releases calcium cations (Ca²⁺) mintekresources.com. These Ca²⁺ ions replace other cations, such as sodium (Na⁺) or magnesium (Mg²⁺), that are adsorbed onto the surface of clay particles mintekresources.commst.edutrb.orggeoscienceworld.org. This process modifies the electrical charge density around the clay particles, reducing their tendency to disperse and attract water, thereby decreasing plasticity and swelling potential mintekresources.comtrb.org.
Flocculation and Agglomeration: The cation exchange process leads to the aggregation or flocculation of clay particles mdpi.commintekresources.commst.edutrb.org. As clay particles cluster together, they form larger, more granular structures. This increases the effective grain size and the contact points between particles, resulting in enhanced shear strength and improved workability mdpi.comtrb.org. The hydroxyl ions (OH⁻) released by Ca(OH)₂ can also contribute by creating an alkaline environment that facilitates these reactions cambridge.org. The action of this compound on clay is considered "abnormal" in some contexts, as its flocculation is influenced by the hydroxyl ion and the complex surface chemistry of clay particles, particularly their emulsoid surfaces cambridge.orgarchive.org.
Pozzolanic Reactions: Over time, this compound also participates in pozzolanic reactions with silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) present in clay minerals mdpi.comfrontiersin.orgmdpi.comresearchgate.net. These reactions, occurring in the presence of water, form cementitious compounds such as calcium silicate hydrates (C-S-H) and calcium aluminate hydrates (C-A-H) mdpi.comfrontiersin.orgmdpi.comresearchgate.netmdpi.com. These gels act as binders, further strengthening the soil matrix and contributing to long-term durability mdpi.commdpi.com.
Advanced Biomedical Materials and Tissue Engineering Components (Focus on Material Science)
Beyond its geotechnical applications, this compound finds utility in material science for biomedical applications, particularly in the realm of bone repair and regeneration. Its chemical characteristics are leveraged to create bioactive materials that can interact favorably with biological systems.
Role in Biomineralization Processes
This compound plays a role in biomimetic processes that aim to replicate natural biomineralization, the process by which living organisms create minerals, such as the formation of bone and teeth. In material science, Ca(OH)₂ can serve as a source of calcium ions and provide an alkaline environment conducive to the precipitation of calcium phosphate phases, such as hydroxyapatite (HAp), which is the primary mineral component of bone mst.edu. The controlled release of Ca²⁺ and OH⁻ ions from this compound-containing materials can influence the nucleation and growth of apatite on the material surface, a critical step for promoting osseointegration and bone regeneration.
Materials for Bone Repair and Regeneration (excluding clinical applications)
This compound is incorporated into various biomaterial formulations designed for bone defect filling and regeneration. It can be a component in bioceramic scaffolds, bone cements, and composite materials. In these applications, the focus is on the material's structural integrity, bioactivity, and ability to support cellular processes. For example, this compound can be combined with other calcium phosphates or polymers to create porous scaffolds that provide a template for new bone growth. Its presence can enhance the mechanical strength and bioactivity of these materials by facilitating apatite formation, thereby improving their potential to integrate with host bone tissue. The material science perspective involves understanding how Ca(OH)₂ influences the microstructure, phase composition, and degradation kinetics of these bone-substitute materials.
Mechanism of Antimicrobial Effects of Ionic Dissociation (excluding clinical trials)
This compound exhibits antimicrobial properties primarily due to its high alkalinity, which results from its dissociation in aqueous environments into calcium ions (Ca²⁺) and hydroxyl ions (OH⁻) frontiersin.orgtrb.org. The concentration of hydroxyl ions leads to a significant increase in the pH of the surrounding medium. This high pH environment is detrimental to many microorganisms. The elevated alkalinity can disrupt bacterial cell membranes, denature essential proteins and enzymes, and interfere with vital metabolic pathways, thereby inhibiting microbial growth or causing cell death trb.org. While the primary antimicrobial action is attributed to the hydroxyl ions, the calcium ions may also contribute to this effect by influencing bacterial cell wall permeability or enzymatic activity.
Compound List:
this compound (Ca(OH)₂)
Calcium Silicate Hydrate (C-S-H)
Calcium Aluminate Hydrate (C-A-H)
Calcium Carbonate (CaCO₃)
Calcium Phosphate
Hydroxyapatite (HAp)
Silica (SiO₂)
Alumina (Al₂O₃)
Calcium Chloride (CaCl₂)
Magnesium Hydroxide (Mg(OH)₂)
Magnesium Silicate Hydrate (M-S-H)
Magnesium Aluminate Hydrate (M-A-H)
Theoretical and Computational Studies of Calcium Hydroxide
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for investigating the atomic-scale behavior of calcium hydroxide (B78521) (portlandite) and its interfaces. These simulations model the movement of individual atoms over time, governed by interatomic potentials or force fields, to reveal dynamic processes and material properties.
A significant focus of MD research has been on the interface between calcium hydroxide and water, which is fundamental to its role in cement chemistry. Simulations have elucidated the structure and dynamics of water molecules and ions at portlandite surfaces. These studies are critical for understanding phenomena such as chloride binding, where MD simulations have shown that the adsorption of chloride ions is influenced by the surface structure and the presence of other ions in the solution.
The choice of interatomic potential (force field) is critical for the accuracy of MD simulations. Various force fields have been employed to model this compound, including:
ClayFF: Widely used for clays (B1170129) and minerals, it has been adapted for cement phases.
ReaxFF: A reactive force field that can model chemical reactions, such as the hydration of calcium oxide (CaO) to form Ca(OH)₂ and the dissolution of portlandite.
Buckingham and Lennard-Jones potentials: These classical, non-reactive potentials are used to simulate physical properties like mechanical response and interfacial structures.
MD simulations have also been instrumental in determining the mechanical properties of this compound at the nanoscale. By simulating tensile or compressive tests on digital models of Ca(OH)₂/Calcium-Silicate-Hydrate (C-S-H) composites, researchers have been able to compute properties like elastic modulus and tensile strength, revealing the influence of crystal orientation on mechanical performance. Furthermore, simulations have explored the interaction of this compound with organic molecules, such as amine solutions, to understand its role in carbon capture technologies. researchgate.net
Table 1: Interatomic Potentials Used in MD Simulations of this compound
| Force Field | Type | Typical Applications |
|---|---|---|
| ReaxFF | Reactive | Hydration of CaO, Dissolution processes, Chemical reactions |
| ClayFF | Non-reactive (Flexible) | Interfacial phenomena, Adsorption of ions (e.g., Cl⁻), Water dynamics |
| Buckingham | Non-reactive (Pair potential) | Structural properties, Mechanical properties |
| Lennard-Jones | Non-reactive (Pair potential) | Basic physical interactions, Mechanical properties |
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of materials from first principles. DFT calculations have been essential in establishing a baseline understanding of the fundamental structural and electronic characteristics of this compound.
DFT has been used to accurately predict the structural parameters of portlandite, including its trigonal crystal structure, lattice constants (a and c), and the bond lengths of Ca-O and O-H. nist.govnih.govacs.org These theoretical calculations show excellent agreement with experimental data obtained from X-ray and neutron diffraction, validating the accuracy of the computational approach. researchgate.netnih.gov
Key findings from DFT studies on Ca(OH)₂ include:
Electronic Band Structure: this compound is a wide-bandgap insulator. DFT calculations, using functionals like PBE and the more accurate hybrid functional HSE06, have determined the electronic bandgap. For monolayer Ca(OH)₂, the calculated direct bandgap at the Γ point is approximately 3.68 eV with PBE and 5.19 eV with HSE06. nist.gov
Density of States (DOS): The projected DOS reveals that the valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by Ca 3d orbitals. jst.go.jp This information is crucial for understanding bonding characteristics and optical properties.
Surface Properties: DFT has been used to calculate the surface energies of different crystallographic planes of portlandite. taylorfrancis.comresearchgate.net These calculations predict that the (001) basal plane is the most stable, which corresponds to the natural cleavage plane and typical platelet-like morphology of the crystals. taylorfrancis.com
Vibrational Properties: The vibrational frequencies corresponding to the stretching and bending modes of the hydroxyl groups have been calculated and show good agreement with experimental Raman and infrared spectroscopy data. nih.gov
DFT calculations also serve as a foundation for developing more computationally efficient models, such as the force fields used in classical Molecular Dynamics simulations, by providing accurate energy and force data for parameterization. mdpi.com
Table 2: DFT-Calculated Properties of Bulk this compound (Portlandite)
| Property | Functional | Calculated Value | Experimental/Reference Value |
|---|---|---|---|
| Lattice Constant (a) | B3LYP | 3.585 Å | 3.592 Å |
| Lattice Constant (c) | B3LYP | 4.908 Å | 4.911 Å |
| Ca-O Bond Length | PBE | 2.36 Å | 2.375 - 2.382 Å |
| O-H Bond Length | PBE | 0.97 Å | ~0.97 Å |
| Bandgap | PBE | ~3.7 eV | - |
| Bandgap | HSE06 | ~5.2 eV | - |
Reaction Pathway Modeling and Kinetics Simulations
Understanding the chemical reactions of this compound, such as carbonation and dissolution, is critical for predicting the long-term durability of concrete. Computational modeling provides a molecular-level view of these reaction pathways and their associated energy barriers.
Metadynamics , an enhanced sampling technique often coupled with ab initio MD or reactive force field (ReaxFF) simulations, has been a key tool. It allows for the exploration of the free energy surface of a reaction, identifying stable intermediates, transition states, and the minimum energy pathway.
For the carbonation of portlandite (Ca(OH)₂ + CO₂ → CaCO₃ + H₂O), simulations have revealed distinct mechanisms depending on the environmental conditions:
Dry Conditions: In the presence of supercritical CO₂, undercoordinated edge surfaces of the portlandite crystal can react with CO₂ in a fast, barrierless process. mdpi.comresearchgate.net However, the fully hydroxylated (001) basal surfaces present a higher energy barrier to reaction. The rate-limiting step is often the formation of a surface carbonate layer that impedes further diffusion of CO₂. mdpi.comresearchgate.net
Wet Conditions: The presence of water fundamentally changes the reaction pathway. Water molecules form structured layers on the portlandite surface, hindering direct contact with CO₂. mdpi.comresearchgate.net The reaction proceeds through the interaction of CO₂ with surface hydroxyl groups and water to form bicarbonate complexes. The energy barriers for this process are highly dependent on the structure of the interfacial water layers. mdpi.com
Similarly, metadynamics combined with ReaxFF has been used to model the dissolution of Ca²⁺ ions from different crystal facets of portlandite in water. taylorfrancis.comresearchgate.netmdpi.com These simulations calculate the free energy profiles for ion removal, showing that the reactivity of different surfaces varies significantly. The (010) prismatic facet, for instance, has been found to be more reactive and thermodynamically favorable for dissolution compared to the stable (001) basal surface. researchgate.netmdpi.com The activation energy for dissolution is also highly dependent on the local coordination environment of the dissolving ion. mdpi.com
Microstructural Modeling of Hydration and Dissolution Processes
Kinetic Monte Carlo (KMC) is a prominent method used to model the dissolution of this compound. The KMC approach bridges the time and scale gap between atomistic simulations and macroscopic behavior. mdpi.com It uses atomistic reaction rates, often derived from MD and transition state theory calculations, as inputs to simulate the stochastic removal or addition of atoms or molecular units from a crystal lattice over time. mdpi.commdpi.com
KMC simulations of portlandite dissolution have demonstrated that:
The process is highly anisotropic, with dissolution initiating preferentially at crystal edges and the more reactive prismatic facets (e.g., {010}) rather than the stable basal planes ({001}). mdpi.com
These simulations can predict the morphological changes of a crystal as it dissolves, providing a visual and quantitative understanding of the process. mdpi.com
For modeling hydration and the broader evolution of cement microstructure, cellular automata-based models like the NIST CEMHYD3D model are used. nist.gov This model simulates the hydration of individual cement particles in a 3D digital volume. It accounts for the dissolution of clinker phases and the precipitation and growth of hydration products, including this compound and C-S-H gel. By simulating the filling of pore space, it can predict the evolution of porosity, pore connectivity, and how the dissolution of soluble phases like Ca(OH)₂ impacts the microstructure and subsequent material properties. nist.gov
Transport Phenomena Modeling (e.g., ionic diffusivity, CO₂ diffusion)
The transport of ions and gases through the pore network of cement-based materials is a critical factor in their durability. Computational models are used to simulate these transport phenomena and understand how they are influenced by the material's microstructure, particularly the presence and dissolution of this compound.
The dissolution of Ca(OH)₂ significantly impacts transport properties by increasing the porosity and altering the connectivity of the pore structure. researchgate.netnist.gov Microstructure models, such as the CEMHYD3D platform, can generate realistic 3D digital representations of hydrated cement paste. These digital microstructures can then be used in transport simulations. For example, the STADIUM® model can be used to predict the movement of various ions (e.g., Cl⁻, Na⁺, K⁺, SO₄²⁻) through the unsaturated pore network, taking into account the changes in porosity caused by leaching of this compound. nist.gov
Modeling of CO₂ diffusion is particularly important for predicting carbonation rates. The diffusion of CO₂ through the pore network is often the rate-limiting step in the carbonation process, especially in dense materials. mdpi.comnih.gov Simulations and models have shown that:
CO₂ diffusivity is highly dependent on the degree of water saturation in the pores. In fully water-filled nanopores, CO₂ transport can be significantly limited. mdpi.com
The formation of a dense calcium carbonate layer on the surfaces of pores can block them, reducing the permeability and slowing down further CO₂ ingress, a phenomenon known as pore blocking. osti.gov
These models combine reaction kinetics with diffusion equations to provide a comprehensive picture of the carbonation front progression in concrete structures.
Thermodynamic and Kinetic Modeling of Phase Transformations
This compound undergoes several important phase transformations, including dehydration to calcium oxide at high temperatures and conversion to calcium carbonate upon reaction with CO₂. Thermodynamic and kinetic models are used to predict the conditions under which these transformations occur and the rates at which they proceed.
Dehydration/Hydration Cycle (Ca(OH)₂ ⇌ CaO + H₂O): This reversible reaction is the basis for thermochemical energy storage systems. Thermodynamic modeling establishes the equilibrium conditions for this transformation. For instance, at 1 bar of H₂O partial pressure, the equilibrium temperature is approximately 505 °C, with a reaction enthalpy of around 104.4 kJ/mol. iaea.org Kinetic models, often based on data from thermogravimetric analysis (TGA), are developed to describe the reaction rates. iaea.orgcsic.essemanticscholar.org These models, such as the shrinking core model, account for factors like temperature, steam partial pressure, and particle size. csic.es Finite-element simulations of fixed-bed reactors use these kinetic models to analyze heat and mass transfer limitations and optimize reactor design for efficient energy storage and release. mdpi.comresearchgate.net
Carbonation (Ca(OH)₂ → CaCO₃): Thermodynamic modeling is extensively used to predict the phase evolution in cement paste during carbonation. nih.govmdpi.com Using databases of thermodynamic properties of relevant chemical species, these models can calculate the stable phase assemblage as a function of CO₂ ingress. Key predictions include:
Portlandite acts as a pH buffer, reacting preferentially with CO₂ before other hydration products like C-S-H. nih.govmdpi.com
The consumption of portlandite leads to the precipitation of calcium carbonate (primarily calcite) and a significant drop in the pore solution pH from >12.5 to around 9.
Once portlandite is depleted, the C-S-H gel begins to decalcify, further altering the mineralogy and microstructure. nih.gov
These models provide valuable insights into the quantity of CO₂ required to destabilize the various hydrated phases and the resulting changes in the solid volume and pore solution chemistry. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ca(OH)₂ |
| Calcium Oxide | CaO |
| Calcium Carbonate | CaCO₃ |
| Calcium-Silicate-Hydrate | C-S-H |
| Water | H₂O |
| Carbon Dioxide | CO₂ |
| Chloride | Cl⁻ |
| Sodium Ion | Na⁺ |
| Potassium Ion | K⁺ |
| Sulfate (B86663) | SO₄²⁻ |
| Calcite | CaCO₃ |
Future Research Directions and Emerging Areas
Development of Multifunctional Calcium Hydroxide (B78521) Composites
A significant frontier in calcium hydroxide research is the development of multifunctional composites, where this compound is integrated with other materials to create advanced substances with synergistic or entirely new properties. These composites are being designed for a wide array of applications, from construction and environmental remediation to biomedical uses.
In the construction sector, research is focused on incorporating this compound into cement matrices and high-volume fly ash (HVFA) concrete. multiscreensite.comresearchgate.net The addition of this compound can enhance the mechanical performance, durability, and sustainability of these building materials. nih.govnih.gov For instance, studies have shown that adding this compound to HVFA concrete can increase its later-age compressive strength. multiscreensite.comresearchgate.net
For environmental applications, this compound composites are being developed for carbon capture, water purification, and pollutant degradation. researchgate.netsemanticscholar.orgunito.it Nanoparticles of this compound, with their high surface area, are particularly effective in capturing carbon dioxide and removing heavy metals from contaminated water. researchgate.net Composites with materials like diatomite and activated carbon are also being investigated for humidity control and wastewater purification. rsc.org
In the biomedical field, this compound composites are showing promise in dental and medical applications. acs.org Novel composites combining this compound with nanohydroxyapatite are being evaluated for their physical, physicochemical, and antimicrobial properties as dental cements. nih.gov These materials are designed to promote tissue regeneration and act as effective antibacterial agents. zkg.decanada.ca Light-cured resin-based cements containing this compound are also being developed to improve handling properties and bioactivity in dental procedures. zkg.delimestone.com.vn
Table 1: Examples of Multifunctional this compound Composites and Their Applications
| Composite Material | Application Area | Function |
| This compound / Fly Ash | Construction | Enhanced compressive strength and durability in concrete. multiscreensite.comresearchgate.net |
| This compound / Nanohydroxyapatite | Biomedical (Dentistry) | Dental cement with antimicrobial properties and improved setting time. nih.gov |
| This compound / Porous Silicon Carbide | Energy Storage | Thermochemical energy storage with improved power density and stability. usda.gov |
| This compound / Geopolymers (Kaolin, Red Mud) | Construction | Enhanced mechanical properties of geopolymer materials. ucla.edu |
| This compound / Carbon Composites | Environmental | Wastewater purification from petroleum and mineral impurities. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Synthesis and Application Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way this compound and its composites are designed and utilized. These computational tools can accelerate the discovery of new materials, optimize synthesis processes, and predict material properties with high accuracy, thereby reducing the need for extensive trial-and-error experimentation.
One of the key areas where AI and ML are being applied is in the prediction of the mechanical properties of cementitious materials containing this compound. For example, machine learning models, such as random forests, are being used to predict the elastic modulus of this compound in oil well cement under high-temperature and high-pressure conditions. mdpi.com This approach combines first-principles calculations to generate a dataset of microstructure parameters with ML algorithms to build a predictive model, offering a rapid and cost-effective alternative to traditional measurement techniques. mdpi.com
Furthermore, AI and ML can be employed to design and optimize the mix proportions of concrete and other composite materials to achieve desired performance characteristics while minimizing environmental impact. youtube.com By analyzing large datasets of experimental results, machine learning algorithms can identify complex relationships between the composition of a composite and its properties, such as compressive strength or carbon footprint. youtube.commdpi.com This allows for the development of novel formulations with enhanced sustainability and functionality.
The application of AI and ML is still in its early stages in the context of this compound research, but it holds immense potential for accelerating innovation in this field. Future work will likely focus on developing more sophisticated models that can predict a wider range of properties and behaviors, as well as integrating these models with automated synthesis platforms to create a closed-loop discovery and optimization process.
Sustainable Production and Circular Economy Approaches for this compound
Traditional production of this compound involves the calcination of limestone at high temperatures, a process that is energy-intensive and results in significant carbon dioxide emissions. ucla.edu Consequently, a major focus of future research is the development of sustainable production methods and the integration of this compound into a circular economy.
"Green synthesis" is an emerging approach that utilizes natural resources and environmentally benign processes. Researchers are exploring the use of plant extracts, such as those from Phyllanthus emblica and Andrographis echioides, to synthesize this compound nanoparticles. researchgate.netresearchgate.net These methods offer a more sustainable alternative to conventional chemical synthesis routes. Another green approach involves the use of tannic acid, an inexpensive plant-derived polyphenol, to control the morphology and crystalline phase of this compound nanoparticles. semanticscholar.org
A key aspect of the circular economy is the utilization of industrial waste streams as raw materials. Significant research is being conducted on extracting this compound from various industrial byproducts. For instance, a pilot process has been developed to produce high-purity this compound from iron and steel industry slag at low temperatures, bypassing the CO2-emitting calcination step. ucla.eduucla.edu Similarly, methods are being developed to extract this compound from paper mill waste sludge. nih.gov These approaches not only provide a sustainable source of this compound but also help in managing industrial waste. limestone.com.vnitri.org.tw
Furthermore, electrochemical methods are being investigated to produce this compound with a lower carbon footprint. zkg.de These processes use electricity, potentially from renewable sources, to drive the chemical reactions, offering a pathway to "CO2-negative" production. ucla.edu By recycling calcium from industrial ashes and using clean energy, it is possible to create a sustainable lifecycle for this compound that contributes to reducing greenhouse gas emissions. ucla.edu
Table 2: Sustainable and Circular Production Methods for this compound
| Production Method | Raw Material(s) | Key Advantages |
| Green Synthesis | Plant extracts (e.g., Phyllanthus emblica), Tannic acid | Environmentally benign, uses renewable resources. semanticscholar.orgresearchgate.net |
| Waste Valorization | Iron slag, Paper mill sludge | Utilizes industrial byproducts, reduces landfill waste, lower CO2 emissions. ucla.edunih.gov |
| Electrochemical Synthesis | Calcium-containing precursors, Water | Potential for low-energy consumption and use of renewable electricity. zkg.de |
| Low-Temperature Precipitation | Calcium leached from alkaline industrial wastes | Bypasses high-temperature calcination, reducing energy and CO2 footprint. ucla.edu |
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes involving this compound, such as hydration, carbonation, and its interaction with other materials, is crucial for optimizing its performance in various applications. Advanced in-situ characterization techniques are providing unprecedented insights into these processes by allowing researchers to observe them in real-time and under realistic conditions.
Operando spectroscopy, which involves performing spectroscopic measurements while a material is undergoing a reaction, is a particularly powerful tool. mdpi.comnih.gov For example, operando mid-infrared (mid-IR) and X-ray absorption near-edge structure (XANES) spectroscopy have been used to study the time-resolved structural changes that occur during the carbonation of this compound in different environments. rsc.org These studies have revealed how the solvent can act as a reactant and influence the formation of different calcium carbonate polymorphs. rsc.org This level of mechanistic understanding is essential for controlling the properties of the final product.
In addition to spectroscopy, other in-situ techniques are being employed to study the dynamics of this compound. For instance, X-ray diffraction and thermal analysis methods are used to investigate the carbonation kinetics and the influence of factors like crystal size and relative humidity. canada.caemerald.com These techniques provide valuable information on the rate and mechanism of the carbonation reaction, which is critical for applications such as carbon capture and the long-term durability of cement-based materials. canada.ca
The development and application of these advanced in-situ characterization techniques are enabling a more fundamental understanding of the chemistry of this compound. This knowledge is essential for the rational design of new materials and processes with improved efficiency and performance.
Exploration of Novel Reaction Pathways and Catalytic Roles
Research into novel reaction pathways for the synthesis of this compound and its composites is opening up new possibilities for controlling their properties and expanding their applications. For example, a facile approach involving template-mediated synthesis and a two-step ion exchange has been proposed for the generation of uniform-sized this compound composite particles. nih.gov This method allows for greater control over the size and shape of the particles, which is important for many applications.
Beyond its traditional uses, this compound is also being explored for its catalytic properties. It has been found to be an efficient and environmentally benign catalyst for certain organic reactions. For instance, this compound can catalyze the Knoevenagel condensation reaction between malononitrile and substituted acetophenones in the absence of a solvent. researchgate.netresearchgate.net This process is simple, economical, and offers a greener alternative to many traditional catalysts. researchgate.net
The catalytic activity of this compound is attributed to its basic nature. The hydroxyl ions can act as a base to deprotonate one of the reactants, thereby initiating the reaction. ufg.br This catalytic role is being investigated for the synthesis of various organic compounds, including polyhydroxy chalcones. researchgate.net
The exploration of these novel reaction pathways and catalytic roles represents a shift from viewing this compound as a simple bulk chemical to recognizing its potential as a functional material with tailored properties and reactivity. Future research in this area will likely focus on expanding the range of reactions that can be catalyzed by this compound and developing new synthesis methods to create highly active and selective catalysts.
Q & A
Q. How to design experiments for this compound’s application in dental pulp regeneration?
- In Vitro/In Vivo : Test bioactivity via alkaline phosphatase assays and Alizarin Red staining in dental pulp cell cultures. Compare with commercial materials (e.g., Dycal) using ISO 10993-5 cytotoxicity standards. Histological analysis in rodent models assesses pulp response over 12 weeks .
Methodological Notes
- Statistical Validation : For batch-dependent variability, apply Box-Behnken experimental design to optimize parameters (e.g., particle size, solvent ratio). Use ANOVA to identify significant factors and response surface methodology for predictive modeling .
- Safety Compliance : Always adhere to institutional guidelines (e.g., UGA Chemical Safety Manual) for waste disposal and emergency response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
